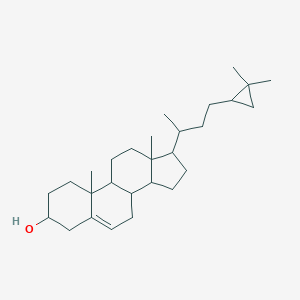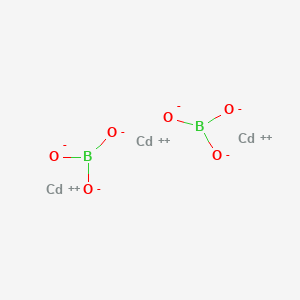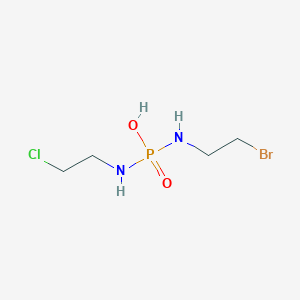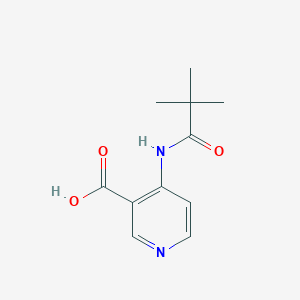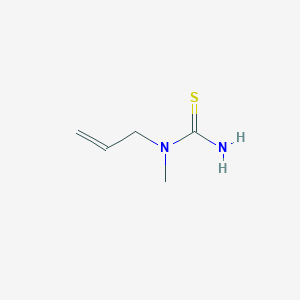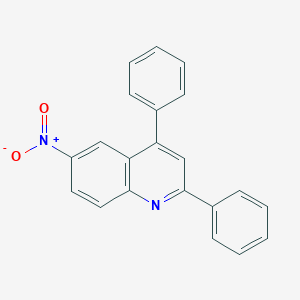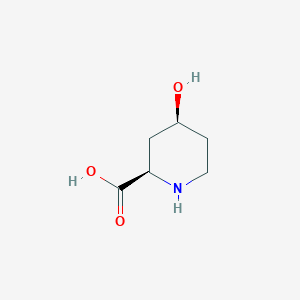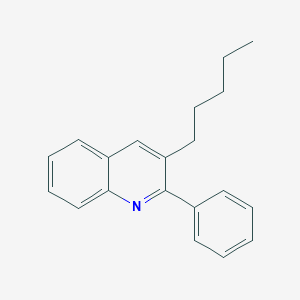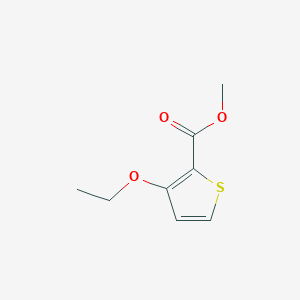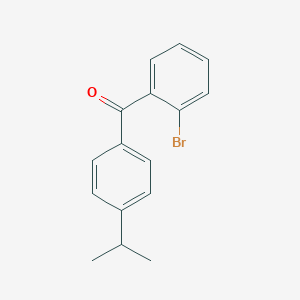
Kaempferol 3-(2Gal-apiosylrobinobioside)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kaempferol 3-(2Gal-apiosylrobinobioside) is a flavonoid compound that is found in various plants and has been extensively studied for its potential therapeutic properties. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
The mechanism of action of Kaempferol 3-(2Gal-apiosylrobinobioside) is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. It has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It also has antioxidant properties, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
Kaempferol 3-(2Gal-apiosylrobinobioside) has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has the ability to induce cell cycle arrest and apoptosis, which are important mechanisms for the prevention and treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Kaempferol 3-(2Gal-apiosylrobinobioside) in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various diseases and conditions. However, one of the limitations is its availability, as it can be difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of Kaempferol 3-(2Gal-apiosylrobinobioside). One of the areas of interest is its potential use in the treatment of cancer. It has been found to possess anticancer properties, and further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine its safety and potential side effects in humans.
Conclusion:
Kaempferol 3-(2Gal-apiosylrobinobioside) is a promising compound that has been extensively studied for its potential therapeutic properties. It possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its mechanism of action is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including its potential use in the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of Kaempferol 3-(2Gal-apiosylrobinobioside) can be achieved through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the use of various reagents and catalysts to produce the compound. On the other hand, extraction from natural sources involves the isolation of the compound from plants that contain it, such as Gynura divaricata and Gynura procumbens.
Aplicaciones Científicas De Investigación
Kaempferol 3-(2Gal-apiosylrobinobioside) has been extensively studied for its potential therapeutic properties. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties make it a promising candidate for the development of new drugs and treatments for various diseases.
Propiedades
Número CAS |
132185-73-0 |
|---|---|
Nombre del producto |
Kaempferol 3-(2Gal-apiosylrobinobioside) |
Fórmula molecular |
C32H38O19 |
Peso molecular |
726.6 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C32H38O19/c1-11-19(37)22(40)24(42)29(47-11)45-8-17-20(38)23(41)27(51-31-28(43)32(44,9-33)10-46-31)30(49-17)50-26-21(39)18-15(36)6-14(35)7-16(18)48-25(26)12-2-4-13(34)5-3-12/h2-7,11,17,19-20,22-24,27-31,33-38,40-44H,8-10H2,1H3/t11-,17+,19-,20-,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1 |
Clave InChI |
PXDYLXHBUIPSMK-MTLNCXRHSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O |
Sinónimos |
kaempferol 3-O-(apiofuranosyl-(1'''-2'')-rhamnopyranosyl-(1''''-6''))-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



